Cyclo(-Pro-Gly)3

Description

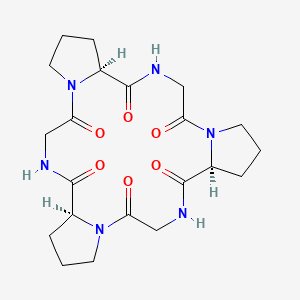

Cyclo(-Pro-Gly)₃ is a cyclic hexapeptide composed of three repeating Pro-Gly units. It has garnered attention for its unique conformational flexibility and biological properties, particularly in neuroprotection and metal ion binding. Key findings include:

- Biosynthesis: Cyclo(Pro-Gly) is an endogenous neuropeptide in the rat brain and a metabolite of the nootropic drug Noopept . It is also produced by microbial species like Shewanella and Stenotrophomonas .

- Neuroactive Properties: It exhibits nootropic, anxiolytic, and neuroprotective effects, akin to Piracetam, but with distinct pharmacokinetics (e.g., effective only when administered pre-learning) .

- Metal Binding: Cyclo(-Pro-Gly)₃ forms stable complexes with divalent ions (Ca²⁺, Mg²⁺), altering its conformation and enhancing biological interactions .

- Structural Features: X-ray crystallography reveals its triple-helical structure in complexes with Ca²⁺/Mg²⁺, critical for stabilizing collagen-like frameworks .

Properties

Molecular Formula |

C21H30N6O6 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

(6S,15S,24S)-1,4,10,13,19,22-hexazatetracyclo[22.3.0.06,10.015,19]heptacosane-2,5,11,14,20,23-hexone |

InChI |

InChI=1S/C21H30N6O6/c28-16-10-23-20(32)14-5-2-9-27(14)18(30)12-24-21(33)15-6-3-8-26(15)17(29)11-22-19(31)13-4-1-7-25(13)16/h13-15H,1-12H2,(H,22,31)(H,23,32)(H,24,33)/t13-,14-,15-/m0/s1 |

InChI Key |

WAOABPNIJIPSKM-KKUMJFAQSA-N |

Isomeric SMILES |

C1C[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@H]4C(=O)NCC(=O)N2C1 |

Canonical SMILES |

C1CC2C(=O)NCC(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)NCC(=O)N2C1 |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis via Solution-Phase Peptide Coupling and Cyclization

Traditional chemical synthesis involves stepwise solid or solution-phase peptide synthesis of linear peptides, followed by cyclization:

- Step 1: Protecting groups such as N-tert-butyloxycarbonyl (N-Boc) are used to protect amino groups.

- Step 2: Coupling of protected glycine and proline derivatives is achieved using activating agents like isobutyl chloroformate and triethylamine.

- Step 3: Removal of protecting groups exposes reactive amino and carboxyl termini.

- Step 4: Intramolecular cyclization is induced by heating or using coupling agents under dilute conditions to favor ring closure over polymerization.

For example, N-Boc-protected glycine coupled with methylated L-proline, followed by deprotection and heating, yields cyclic dipeptides at 64% yield. Alternative routes using different coupling sequences or reagents can achieve yields up to 87%.

This method is well-documented for cyclic dipeptides and can be adapted for longer cyclic peptides such as this compound by extending the peptide chain before cyclization.

Solid-Phase Peptide Synthesis (SPPS) and Cyclization

Solid-phase peptide synthesis provides an efficient and versatile approach:

- Linear peptides are assembled on a resin support via stepwise addition of protected amino acids.

- After assembly, the linear peptide is cleaved from the resin while maintaining side-chain protections.

- The N-terminal protecting group is removed to allow intramolecular cyclization, often promoted by coupling agents or heating.

- Cyclization on solid support or in solution after cleavage yields cyclic peptides with improved purity and yield compared to solution-phase synthesis alone.

SPPS is advantageous for generating libraries of cyclic peptides rapidly and is scalable for research purposes, though it may be cost-prohibitive for large-scale production.

Enzymatic Hydrolysis and Thermal Cyclization from Collagen-Derived Peptides

A practical and environmentally friendly method involves enzymatic hydrolysis of collagen to produce Gly-Pro-rich tripeptides, followed by thermal cyclization:

- Collagen is enzymatically hydrolyzed to obtain collagen tripeptides (CTP), rich in Gly-X-Y sequences.

- Heating the CTP solution at 95°C for 24 hours under atmospheric pressure induces intramolecular cyclization to form cyclic peptides such as Cyclo(-Gly-Pro).

- Purification by reverse-phase chromatography yields cyclic peptides with high purity (~93.6%) and moderate recovery (~22%).

- Cyclization rates are higher when the tripeptide contains Gly-Pro followed by other amino acids like hydroxyproline or alanine, suggesting sequence context influences cyclization efficiency.

This method offers a simple, scalable route to cyclic peptides from natural sources and can be adapted for sequences containing proline and glycine repeats, including this compound.

Microwave- and Ultrasound-Assisted Cyclization

Recent advances include green chemistry approaches that use microwave or ultrasound irradiation to accelerate cyclization:

- Microwave-assisted synthesis enables rapid heating and efficient intramolecular cyclization of proline and glycine-containing peptides, reducing reaction times and eliminating the need for chromatographic purification.

- Ultrasound-assisted one-pot synthesis combines peptide bond formation and cyclization, improving yields and reducing waste.

These methods align with principles of atom economy and environmental sustainability and are promising for synthesizing cyclic peptides like this compound.

Comparative Data Table of Preparation Methods

Summary and Recommendations

The preparation of this compound can be achieved through multiple methodologies, each with distinct advantages:

- For laboratory-scale synthesis with precise control , solution-phase peptide coupling followed by cyclization remains a gold standard.

- For rapid synthesis and combinatorial library generation , solid-phase peptide synthesis is preferred despite cost.

- For environmentally friendly and potentially large-scale production , enzymatic hydrolysis of collagen followed by thermal cyclization offers a promising route.

- To enhance yields and reduce reaction times , alkaline cyclization in the presence of trimetaphosphate or microwave-assisted methods are valuable.

Researchers should select the method based on available resources, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

Cyclo(-Pro-Gly)3 can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in reduced forms of the peptide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Various nucleophiles or electrophiles under mild to moderate conditions, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce reduced forms of the peptide with altered functional groups.

Scientific Research Applications

Cyclo(-Pro-Gly)3 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide cyclization and conformational analysis.

Biology: Investigated for its potential role in modulating protein-protein interactions and as a scaffold for designing bioactive peptides.

Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a template for developing peptide-based drugs.

Industry: Utilized in the development of novel materials and as a building block for creating functionalized peptides with specific properties.

Mechanism of Action

The mechanism of action of cyclo(-Pro-Gly)3 involves its ability to adopt specific conformations that can interact with molecular targets. The cyclic structure provides rigidity and stability, allowing it to bind to proteins or other biomolecules with high affinity. The proline residues introduce kinks in the peptide backbone, which can influence its binding properties and interactions with target molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Neuroactive Cyclic Dipeptides

Key Differences :

- Cyclo(Pro-Gly) and Noopept share a prodrug relationship, but Noopept’s broader memory-enhancing effects stem from additional high-affinity binding (Kd = 6.85 × 10⁻⁷ M) .

- Cyclo(Leu-Gly) lacks nootropic activity but shows unique cytoprotective effects, highlighting the impact of amino acid substitution.

Algicidal and Antimicrobial Cyclic Dipeptides

Mechanistic Insights :

Anti-Cancer and Cytotoxic Cyclic Dipeptides

Structural-Activity Relationships :

Stereochemical and Conformational Variations

Implications :

- D-amino acids (e.g., D-Pro in cyclo(Pro-Phe)) can modulate receptor affinity and metabolic stability .

Biological Activity

Cyclo(-Pro-Gly)3, also known as cyclo(L-prolylglycyl)3, is a cyclic peptide consisting of three repeating units of proline and glycine. This compound has garnered interest in various fields due to its unique structural properties and potential biological activities, particularly in modulating protein-protein interactions and serving as an ionophore for metal ion transport.

Structural Characteristics

The cyclic structure of this compound enhances its stability and conformational rigidity compared to linear peptides. Its conformation can be influenced by solvent conditions and the presence of metal ions, leading to distinct biological and chemical behaviors. The compound's ability to form stable complexes with divalent metal ions, such as calcium and magnesium, is particularly noteworthy as it facilitates ion transport across lipid membranes, which is crucial for cellular functions .

Ion Transport

This compound acts as an ionophore, effectively transporting metal ions across cellular membranes. Studies have shown that it interacts with calcium and magnesium ions, leading to significant conformational changes that enhance its biological activity. The ability to facilitate ion transport positions this compound as a potential biomimetic agent in drug design .

Modulation of Protein-Protein Interactions

The cyclic structure of this compound provides a scaffold that can influence binding affinity and specificity towards various molecular targets. This property is essential in biological systems where protein-protein interactions play a critical role in signaling pathways and cellular processes.

Case Studies

- Ion Selectivity : Research indicates that this compound exhibits different affinities for calcium and magnesium ions. Although it complexes magnesium more effectively than calcium, the exact stoichiometry of these interactions varies .

- Cytotoxicity Studies : In vitro studies have evaluated the cytotoxic effects of various cyclic dipeptides, including this compound. While specific IC50 values for this compound were not highlighted in the reviewed literature, related compounds demonstrated varying degrees of cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .

Comparative Analysis with Related Compounds

| Compound | Description | Stability | Binding Affinity |

|---|---|---|---|

| Cyclo(-Pro-Gly)2 | Smaller cyclic peptide with two units | Less stable | Lower than this compound |

| Cyclo(-Pro-Gly)4 | Larger cyclic peptide with four units | Greater flexibility | Potentially lower binding affinity |

| Cyclo(-Pro-Ala)3 | Cyclic peptide with alanine replacing glycine | Altered binding properties | Varies with side chain interactions |

This compound stands out due to its specific sequence and cyclic structure, which confer distinct conformational properties that enhance its stability and interaction potential compared to similar compounds.

Q & A

Q. What are the established methods for synthesizing Cyclo(-Pro-Gly)3, and how is purity ensured?

this compound is synthesized via solid-phase peptide synthesis (SPPS) or microbial fermentation. For example, fermentation using Bacillus subtilis in modified Czapek-Dox medium yields this compound alongside other diketopiperazines . Purity is validated using high-performance liquid chromatography (HPLC) coupled with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and eliminate byproducts .

Q. How is this compound detected and quantified in biological matrices like brain tissue?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for detection, offering high sensitivity and specificity. For instance, this compound was identified in rat brain homogenates using LC-MS with deuterated internal standards for quantification . NMR spectroscopy further aids in distinguishing stereoisomers and confirming molecular identity .

Q. Which structural characterization techniques are critical for analyzing this compound?

X-ray crystallography and NMR spectroscopy are pivotal. X-ray studies reveal conformational details, such as the Li+ ion transport model in this compound’s hexameric structure . NMR experiments (e.g., 2D NOESY) resolve stereoisomerism and dynamic conformational changes in aqueous solutions .

Advanced Research Questions

Q. How do stereoisomeric forms (e.g., L-Pro vs. D-Pro) influence this compound’s physicochemical and biological properties?

Stereoisomerism significantly impacts properties. For example, Cyclo(L-Pro-Gly) has a melting point of 156–157°C and a specific rotation of [α]D = -152°, whereas Cyclo(D-Pro-Gly) melts at 205–208°C with [α]D = +196° . These differences arise from chiral packing in crystal lattices and affect receptor binding, as seen in neuroactive assays .

Q. What methodologies elucidate this compound’s molecular interactions with polyphenols like EGCg?

Co-crystallization and NMR titration experiments demonstrate that EGCg forms 2:2 complexes with this compound via hydrophobic interactions between the diketopiperazine ring and EGCg’s aromatic moieties . Isothermal titration calorimetry (ITC) quantifies binding affinity, revealing conformational changes in this compound upon complexation .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound?

Discrepancies may arise from impurities, stereoisomer contamination, or analytical conditions. For example, Cyclo(L-Pro-Gly) was reported with a melting point of 220–223°C in literature but observed at 156–157°C in a recent study, likely due to solvent or polymorphic variations . Rigorous purification (e.g., recrystallization) and chiral HPLC are recommended to isolate enantiomers and validate properties .

Q. What experimental models are used to evaluate this compound’s neuroactive effects, and how are dose-response relationships established?

Rat passive avoidance tests are standard for assessing anti-amnesic activity. This compound showed 76% retention of memory at specific doses, validated via dose-ranging studies (e.g., 0.1–10 mg/kg) . Synaptoneurosomal depolarization assays further quantify Ca²⁺-independent neuroactivity, with EC₅₀ values derived from dose-response curves .

Q. What mechanisms underlie this compound’s antimicrobial activity against Bacillus subtilis?

Minimum inhibitory concentration (MIC) assays (e.g., broth microdilution) reveal this compound’s MIC of 0.8 g/L against B. subtilis . Cytotoxicity assays (e.g., MTT) at 10 µM confirm selective inhibition, likely via membrane disruption or interference with peptidoglycan synthesis .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.